2-Azaspiro[3.3]heptane hydrobromide
Description
Significance of Spirocyclic Azetidines in Contemporary Chemical Space Exploration
The key advantages of incorporating spirocyclic azetidines into molecular scaffolds include:
Conformational Rigidity: The fused ring system restricts the molecule's flexibility, which can lead to a more precise interaction with biological targets and reduce off-target effects. researchgate.netresearchgate.net
Improved Physicochemical Properties: These scaffolds can enhance properties like aqueous solubility, a critical factor for drug delivery and efficacy. researchgate.net
Enhanced Metabolic Stability: Unlike many traditional cyclic amines, spirocyclic azetidines are often less susceptible to degradation by metabolic enzymes, which can prolong the drug's action in the body. univ.kiev.uaenamine.net
The ability to precisely control the geometry of lead compounds by varying ring sizes and substitution patterns makes spirocyclic azetidines powerful tools for medicinal chemists. enamine.net
The 2-Azaspiro[3.3]heptane Scaffold as a Privileged Structural Motif in Drug Discovery
The 2-azaspiro[3.3]heptane scaffold has emerged as a particularly "privileged" structure in drug discovery. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them versatile starting points for developing new drugs. A primary application of this scaffold is as a bioisosteric replacement for common heterocycles like piperidine (B6355638), morpholine (B109124), and piperazine (B1678402). univ.kiev.uanih.gov The 2-substituted piperidine core, for instance, is present in numerous FDA-approved drugs, and its spirocyclic analogue, 2-azaspiro[3.3]heptane, offers a novel and often improved alternative. nih.gov
One of the most compelling, albeit counterintuitive, properties of this scaffold is its ability to lower lipophilicity (a key factor in drug absorption, distribution, metabolism, and excretion) while increasing the carbon count. nih.gov Introducing the 2-azaspiro[3.3]heptane motif can decrease the measured logD (a measure of lipophilicity at a physiological pH of 7.4) by as much as -1.0 compared to its piperidine or morpholine counterparts. nih.gov This effect is largely attributed to the increased basicity (pKa) of the spirocyclic nitrogen atom. nih.gov
| Bioisosteric Replacement Example | Parent Compound | 2-Azaspiro[3.3]heptane Analogue | Change in logD (ΔlogD₇.₄) | Change in pKa (ΔpKa) | Reference |
| Artefenomel Analogue | Piperazine-based | 2-oxa-6-azaspiro[3.3]heptane | -0.6 | +0.8 | nih.gov |
| Linezolid Analogue | Morpholine-based | 2-oxa-6-azaspiro[3.3]heptane | -0.7 | +1.0 | nih.gov |
| CXCR2 Antagonist | Piperidine-based | C-linked 2-azaspiro[3.3]heptane | -0.1 | +1.1 | nih.gov |
This interactive table summarizes the impact of replacing common heterocycles with an azaspiro[3.3]heptane motif on lipophilicity and basicity.
Research has demonstrated the practical benefits of this scaffold. For example, replacing the piperidine fragment in the local anesthetic Bupivacaine (B1668057) with a spirocyclic amino acid derived from 2-azaspiro[3.3]heptane resulted in an analogue with enhanced activity and longer duration of action. univ.kiev.uanih.gov Similarly, a CXCR2 antagonist incorporating the scaffold was found to be twice as potent as its piperidine-containing predecessor. nih.gov
Historical Context and Evolution of Azaspirocyclic Systems Research
The exploration of azaspirocyclic systems in medicinal chemistry is a relatively recent development. While the synthesis of simple spiro compounds has been known for much longer, their application as strategic building blocks in drug design has gained significant momentum over the past two decades. researchgate.net
A pivotal moment came around 2010 when researchers, notably from the Carreira group, began to systematically investigate and report on the potential of azaspirocycles like 2-azaspiro[3.3]heptane as bioisosteres for the piperidine core. univ.kiev.uaresearchgate.net This foundational work highlighted the unique physicochemical properties conferred by the spirocyclic structure and established robust synthetic protocols to access these novel building blocks on a preparative scale. researchgate.net
Since then, research has expanded rapidly, leading to the development of a diverse family of related scaffolds. This evolution includes:
Diaza- and Oxa-azaspiroheptanes: The introduction of a second heteroatom, such as in 2,6-diazaspiro[3.3]heptane (a piperazine surrogate) and 2-oxa-6-azaspiro[3.3]heptane (a morpholine surrogate), further broadened the utility of the core structure. nih.govacs.org
Functionalized Derivatives: Significant effort has been dedicated to creating multifunctional spirocyclic building blocks. univ.kiev.uanih.gov The development of scalable synthetic routes to derivatives like 2-azaspiro[3.3]heptane-1-carboxylic acid has enabled their incorporation into more complex molecules in various ways. univ.kiev.ua
Expansion to other Spirocyclic Systems: The success of the spiro[3.3]heptane system has spurred interest in other strained spiro-heterocycles, such as those containing oxetane (B1205548) and cyclopropane (B1198618) rings, as promising motifs for drug discovery. researchgate.net
This rapid evolution underscores the scientific community's recognition of azaspirocyclic systems as a powerful tool for overcoming long-standing challenges in drug discovery, such as metabolic instability and the need for greater three-dimensional structural diversity. researchgate.netresearchgate.net
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-azaspiro[3.3]heptane;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.BrH/c1-2-6(3-1)4-7-5-6;/h7H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCROBBFJROOEPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Azaspiro 3.3 Heptane and Its Derivatives
Cycloaddition-Based Approaches
Cycloaddition reactions are powerful tools for the construction of cyclic systems, and they have been effectively employed in the synthesis of azaspiro[3.3]heptane frameworks.
The [2+2] cycloaddition is a cornerstone for creating the four-membered rings inherent to the 2-azaspiro[3.3]heptane core. A prominent strategy involves the reaction between an alkene and a ketene (B1206846) or keteniminium salt. libretexts.orgnih.gov For instance, a one-step thermal [2+2] cycloaddition between vinyl boronates and in situ-generated keteniminium salts provides a direct route to functionalized borylated cyclobutanes. nih.gov These intermediates are versatile and can be further elaborated to form the desired spirocyclic system.
Another key [2+2] cycloaddition involves the reaction of alkenes with isocyanates to form β-lactams, which are then transformed into the target azetidines. researchgate.netyoutube.com A notable example is the thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate (CSI), which produces spirocyclic β-lactams. researchgate.net Subsequent reduction of the β-lactam ring, for example with alane (AlH₃), yields the 1-azaspiro[3.3]heptane core. researchgate.net While this example focuses on the 1-aza isomer, similar principles can be applied to synthesize the 2-aza scaffold.
The general applicability of [2+2] cycloadditions is vast, with photochemical methods also being widely used, although thermal approaches with specific substrates like ketenes are particularly effective. libretexts.orgnih.gov
Table 1: Examples of [2+2] Cycloaddition for Spirocycle Precursors
| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Ref. |
| Vinyl Boronate | Keteniminium Salt | Thermal [2+2] | Borylated Cyclobutane (B1203170) | nih.gov |
| Endocyclic Alkene | Chlorosulfonyl Isocyanate | Thermal [2+2] | Spirocyclic β-Lactam | researchgate.net |
| Alkene | Ketene | Thermal [2+2] | Cyclobutanone | youtube.com |
A key strategy for synthesizing azaspiro[3.3]heptane analogues involves the thermal [2+2] cycloaddition of endocyclic alkenes with an isocyanate, specifically Graf's isocyanate (chlorosulfonyl isocyanate, ClO₂S−NCO). researchgate.net This reaction is a pivotal step in forming spirocyclic β-lactams. researchgate.net The high reactivity of Graf's isocyanate allows the reaction to proceed under thermal conditions, which can be advantageous over photochemical methods. researchgate.netyoutube.com
The resulting spirocyclic β-lactam serves as a crucial intermediate. The four-membered lactam ring can then be chemically reduced to the corresponding azetidine (B1206935). A common reducing agent for this transformation is alane (generated from LiAlH₄ and H₂SO₄), which effectively reduces the amide carbonyl to a methylene (B1212753) group, thus forming the saturated azaspiro[3.3]heptane ring system. researchgate.netuniv.kiev.ua This two-step sequence—cycloaddition followed by reduction—has been successfully scaled to produce significant quantities (over 50 grams) of the 1-azaspiro[3.3]heptane core, demonstrating its practicality for drug discovery programs. rsc.org
Ring-Closing Reactions and Strain-Release Driven Processes
Alternative strategies to cycloadditions often rely on constructing one of the rings through intramolecular bond formation, sometimes harnessing the energy stored in strained precursors to drive the desired transformation.
Phase-transfer catalysis (PTC) offers a practical method for conducting reactions between reagents in immiscible phases. While specific examples detailing the synthesis of 2-azaspiro[3.3]heptane hydrobromide via intramolecular C-C bond formation under PTC are not prevalent in the reviewed literature, the principles of PTC are applied in related syntheses. For instance, the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a potent antibiotic, was optimized using a slow addition of reagents, including a base, which is a technique often employed in PTC-like conditions to control reactivity and minimize side reactions. acs.org The formation of the azetidine ring in this case occurs via an intramolecular nucleophilic substitution (alkylation), a type of ring-closing reaction. acs.org
A highly innovative approach to azetidine-containing spirocycles utilizes the significant ring strain of the azabicyclo[1.1.0]butane (ABB) fragment. bris.ac.uknih.gov This method involves the synthesis of novel azabicyclo[1.1.0]butyl ketone precursors, which can be prepared in a single step from lithiated ABB and silyl-protected alcohol-containing esters or Weinreb amides. bris.ac.ukarkat-usa.orgresearchgate.net
These stable ABB-ketone precursors are primed for spirocyclization. Upon treatment with an electrophile, they undergo an electrophile-induced spirocyclization-desilylation reaction. bris.ac.uknih.govresearchgate.net The release of strain from the highly energetic ABB core provides a strong thermodynamic driving force for the formation of the new, more stable spirocyclic azetidine system. bris.ac.uk This methodology has proven effective for creating a diverse library of spiro-azetidines with various substituents and ring sizes (four, five, and six-membered rings). bris.ac.ukresearchgate.net A significant advantage of this process is the retention of stereochemistry, allowing for the synthesis of enantiomerically pure products. bris.ac.uk
Table 2: Strain-Release Spirocyclization Substrate Scope
| Precursor Type | Inducing Agent | Resulting Spirocycle | Key Feature | Ref. |
| ABB-ketone | Electrophile | Azetidine-containing spirocycle | Modular construction, stereoretention | bris.ac.ukresearchgate.net |
| ABB-tethered (hetero)aryl | Acid | Azetidine spiro-tetralin | Friedel-Crafts type reaction | d-nb.info |
Multi-Component and Tandem Reaction Sequences
To enhance synthetic efficiency, multi-component reactions (MCRs) and tandem (or domino) reaction sequences are highly desirable as they allow for the formation of multiple bonds in a single operation without isolating intermediates. princeton.eduorganic-chemistry.org
Isocyanide-based multi-component reactions (IAMCRs) represent a robust technique for synthesizing complex spiro-architectures. nih.gov For example, the coupling reaction between dipoles generated in situ from an isocyanide–acetylenic ester adduct and a suitable dipolarophile can lead to novel spiroheterocycles in a one-pot procedure. nih.gov While a direct application to 2-azaspiro[3.3]heptane is not explicitly detailed, the principles are broadly applicable to spirocycle synthesis.
Tandem reactions often begin with a key bond-forming event that creates an intermediate poised to undergo subsequent spontaneous reactions. princeton.edu A tandem sequence for synthesizing high-density polycyclic compounds involves a Knoevenagel condensation followed by a Michael addition. nih.gov In the context of spirocycles, a tandem approach could involve an initial alkylation to form a precursor that then undergoes an intramolecular cyclization. The synthesis of 2,6-diazaspiro[3.3]heptanes has been achieved via a two-step process from a cyclic ketone, which minimizes the need for purification of the intermediate dihalide, showcasing a streamlined, tandem-like approach. chemrxiv.org These strategies highlight the power of designing reaction sequences that build molecular complexity rapidly and efficiently. d-nb.infoprinceton.edu
Synthesis from Common Cyclic Carboxylic Acids (e.g., Cyclobutane Carboxylate, Cyclopentane (B165970) Carboxylate)
A straightforward and efficient pathway to spirocyclic azetidines, including the 2-azaspiro[3.3]heptane framework, begins with readily available cyclic carboxylic acids. This approach involves a concise two-step chemical sequence: the synthesis of azetidinones followed by their reduction to the corresponding azetidines. nih.gov For instance, the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl aldimines serves as a key step in a three-step procedure to produce enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. rsc.orgresearchgate.net This method is notable for its efficiency, with yields reaching up to 90% and high diastereoselectivity (dr values up to 98:2). rsc.org The versatility of this strategy is further demonstrated by its applicability to the synthesis of related structures like 1-substituted 2-azaspiro[3.4]octane and 1-substituted 2-azaspiro[3.5]nonane. rsc.org
The synthesis of multifunctional spirocycles from common cyclic carboxylic acids such as cyclobutane carboxylate and cyclopentane carboxylate has been successfully demonstrated. nih.gov The resulting spirocyclic amino acids have been incorporated into the structure of existing drugs, leading to analogs with enhanced activity and reduced toxicity. nih.govresearchgate.net
Tandem Hydroxymethylation and Aminomethylation for Spirocyclic Azetidine Formation
An innovative approach to spirocyclic azetidines involves a tandem α-hydroxymethylation and α-aminomethylation reaction of aromatic cyclic β-keto phosphonates. nih.govacs.org This reaction, conducted in the presence of DBU base and utilizing N-nosyl-O-(2-bromoethyl)hydroxylamine, produces 1,3-aminoalcohols in good yields. nih.govacs.org A key insight into the mechanism is that the hydroxylamine (B1172632) in situ generates formaldehyde (B43269) and nosylamide, which then participate in a sequence of Horner-Wadsworth-Emmons, Michael, and aldol (B89426) reactions. nih.govacs.org
The resulting 1,3-aminoalcohols are versatile intermediates that can be readily converted into spirocyclic and bispirocyclic azetidines through a one-step Mitsunobu cyclization. nih.govacs.orgresearchgate.net This methodology provides a flexible and efficient route to complex azetidine structures.
Table 2: Tandem Reaction for Spirocyclic Azetidine Precursors
| Substrate | Reagent | Key Intermediate | Subsequent Reaction | Product | Ref. |
|---|
Metal-Catalyzed Transformations for Azaspiroheptane Construction
Metal-catalyzed reactions have emerged as powerful tools for the construction of complex molecular architectures, and the synthesis of azaspiro[3.3]heptanes is no exception. These methods offer unique pathways to form the strained four-membered ring system, often with high efficiency and control.
Ti(IV)-Mediated Coupling for Spirocyclic NH-Azetidines
A notable advance in the synthesis of spirocyclic NH-azetidines utilizes a titanium(IV)-mediated coupling reaction starting from oxime ethers. nih.govresearchgate.net This transformation can be achieved using either an alkyl Grignard reagent or a terminal olefin as the coupling partner. nih.govresearchgate.net The reaction is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed. nih.govresearchgate.netresearchgate.net This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the 1,2-dielectrophilic oxime ether to construct the desired four-membered nitrogen-containing ring. nih.govresearchgate.netresearchgate.net This method is significant as it provides access to previously unreported and structurally diverse NH-azetidines in a single step and in moderate yields. nih.govresearchgate.net
Table 3: Ti(IV)-Mediated Synthesis of Spirocyclic NH-Azetidines
| Substrate | Coupling Partner | Proposed Intermediate | Key Feature | Ref. |
|---|
Palladium-Catalyzed Aryl Amination Incorporating Azaspiro[3.3]heptane Building Blocks
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are fundamental methods for the formation of C-N bonds and have been successfully applied to incorporate the 2-azaspiro[3.3]heptane motif into aromatic systems. wiley.com A concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been developed, and its utility has been demonstrated in palladium-catalyzed aryl amination reactions. lookchem.comacs.orgnih.gov This process yields a variety of N-Boc-N′-aryl-2,6-diazaspiro[3.3]heptanes, showcasing the versatility of this building block as a surrogate for piperazine (B1678402) in drug discovery. lookchem.comacs.orgnih.gov The development of highly active catalyst systems, often employing specialized phosphine (B1218219) ligands, has been crucial for the success of these transformations, allowing them to proceed under mild conditions. wiley.com
Stereoselective Synthesis of Enantioenriched Azaspiro[3.3]heptanes
The development of stereoselective methods to access enantioenriched spirocyclic compounds is of paramount importance for their application in medicinal chemistry, as the biological activity of a chiral molecule is often confined to a single enantiomer.
Enantioselective Phase-Transfer Catalysis for Spirocyclic Azetidine Oxindoles
A significant breakthrough in the stereoselective synthesis of spirocyclic azetidines is the development of an enantioselective phase-transfer-catalyzed method for the synthesis of spiro-3,2'-azetidine oxindoles. nih.govacs.org This approach achieves high enantiomeric ratios (up to 2:98 er) through an intramolecular C-C bond formation. nih.govacs.org The key to this high level of stereocontrol is the use of a novel chiral cation phase-transfer catalyst containing a pentafluorosulfanyl (SF5) group, derived from a cinchona alkaloid. nih.govacs.orgacs.org
The reaction proceeds via the activation of a chloride leaving group, and control experiments suggest an interfacial phase-transfer mechanism is at play. nih.govacs.org The resulting enantioenriched products can be readily elaborated or deprotected, providing access to a range of medicinally relevant compounds. nih.govacs.orgacs.org
Table 4: Enantioselective Synthesis of Spirocyclic Azetidine Oxindoles
| Reaction Type | Catalyst | Key Feature | Enantiomeric Ratio (er) | Ref. |
|---|
Asymmetric Synthesis of Differentially Protected Amines
The asymmetric synthesis of 2-azaspiro[3.3]heptane derivatives, particularly those with differential protection on the amine functionalities, represents a significant advancement in medicinal chemistry and drug design. These chiral building blocks are of high interest due to their rigid three-dimensional structures which can offer improved pharmacological properties. A key strategy in their synthesis involves the use of chiral auxiliaries to control the stereochemical outcome of the reaction.
A notable and highly diastereoselective method for the preparation of enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes has been developed. researchgate.netrsc.org This approach utilizes the addition of ethyl cyclobutanecarboxylate anions to chiral N-tert-butanesulfinyl aldimines, commonly known as Davis-Ellman's imines. researchgate.net The versatility of this methodology is demonstrated by its applicability to the synthesis of various 1-substituted 2-azaspiro[3.3]heptanes with high yields and diastereoselectivity. rsc.org
The general procedure involves reacting the N-tert-butanesulfinyl aldimine with ethyl cyclobutanecarboxylate in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures. researchgate.net This initial addition step sets the stereochemistry of the final product. The subsequent reduction and cyclization steps proceed to furnish the desired 1-substituted 2-azaspiro[3.3]heptane.
The following table summarizes the synthesis of various 1-substituted-2-((R)-tert-butylsulfinyl)amino-2-cyclobutylethan-1-ol derivatives, which are key intermediates in the synthesis of the corresponding 2-azaspiro[3.3]heptanes.
| Compound | R Group | Yield (%) | Diastereomeric Ratio (dr) |
| 3a | C6H5 | 96 | >98:2 |
| 3b | 4-FC6H4 | 92 | >98:2 |
| 3c | 4-ClC6H4 | 94 | >98:2 |
| 3d | 4-BrC6H4 | 95 | >98:2 |
| 3e | 4-MeOC6H4 | 90 | 98:2 |
| 3f | 2-Thienyl | 85 | 95:5 |
| 3g | Cyclohexyl | 82 | 96:4 |
| 3h | Isopropyl | 80 | 92:8 |
This methodology provides a reliable and efficient pathway to access enantiomerically enriched 1-substituted 2-azaspiro[3.3]heptanes, which are valuable scaffolds for the development of novel therapeutic agents. The use of the tert-butanesulfinamide chiral auxiliary is crucial for achieving the high levels of stereocontrol observed in the key addition step. yale.edu
Chemical Reactivity and Derivatization Strategies
Functional Group Transformations on the Azaspiro[3.3]heptane Core
The inherent reactivity of the nitrogen atom and the carbon framework of the 2-azaspiro[3.3]heptane moiety allows for a range of functional group transformations. These transformations are pivotal for altering the physicochemical properties of the molecule, such as lipophilicity and basicity, and for introducing new vectors for further derivatization.
The tertiary amine nitrogen in derivatized 2-azaspiro[3.3]heptane is susceptible to oxidation to form the corresponding N-oxide. This transformation can significantly impact the pharmacological profile of a molecule by altering its polarity, metabolic stability, and potential for hydrogen bonding. Common oxidizing agents used for the N-oxidation of tertiary amines include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and sodium percarbonate. organic-chemistry.orgthieme-connect.dearkat-usa.org The reaction is typically carried out under mild conditions to prevent side reactions. The formation of an N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a dipolar species that can influence intermolecular interactions. thieme-connect.de
Table 1: Common Reagents for N-Oxidation of Tertiary Amines
| Reagent | Typical Conditions |
|---|---|
| Hydrogen Peroxide (H₂O₂) | Acetic acid or methanol, room temperature |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane or chloroform, 0°C to room temperature |
| Sodium Percarbonate | Rhenium-based catalysts, mild conditions organic-chemistry.org |
| Caro's acid (H₂SO₅) |
This table is generated based on general knowledge of amine oxidation and not on specific experimental data for 2-Azaspiro[3.3]heptane hydrobromide.
Reduction reactions are fundamental in the synthesis and derivatization of the 2-azaspiro[3.3]heptane scaffold. A key strategy for the synthesis of 1-azaspiro[3.3]heptanes, isomeric to the 2-azaspiro[3.3]heptane core, involves the reduction of a spirocyclic β-lactam intermediate. researchgate.netthieme-connect.com Reagents such as alane (AlH₃) have been successfully employed to reduce the β-lactam ring to the corresponding amine without significant ring cleavage, a challenge often encountered with other reducing agents like lithium aluminum hydride (LiAlH₄). thieme-connect.com This method provides a robust route to these valuable spirocyclic amines.
Furthermore, in the synthesis of functionalized 2-azaspiro[3.3]heptane derivatives, the reduction of a nitrile group to a primary amine is a common transformation. For instance, the reduction of a nitrile precursor with LiAlH₄ in tetrahydrofuran can yield the desired spirocyclic amine. researchgate.net
The nitrogen atom of the 2-azaspiro[3.3]heptane core is nucleophilic and readily participates in substitution reactions. youtube.com This reactivity is extensively utilized to introduce a wide array of substituents, thereby generating diverse chemical libraries. The reaction typically involves the attack of the nitrogen lone pair on an electrophilic carbon, leading to the displacement of a leaving group. youtube.com This process is fundamental in the construction of more complex molecules based on the azaspiro[3.3]heptane scaffold. For example, the synthesis of 2,6-diazaspiro[3.3]heptanes can be achieved through reductive amination followed by an intramolecular nucleophilic substitution where the newly introduced amine displaces a leaving group on the azetidine (B1206935) ring. thieme-connect.de
Alkylation of the nitrogen atom is a primary method for derivatizing the 2-azaspiro[3.3]heptane core. This reaction introduces alkyl groups onto the nitrogen, which can modulate the steric and electronic properties of the molecule. A notable example is the hydroxide-facilitated alkylation of an aniline derivative with 3,3-bis(bromomethyl)oxetane to form a 2-oxa-6-azaspiro[3.3]heptane, a related spirocyclic system. acs.org This reaction highlights the feasibility of forming the azetidine ring via intramolecular alkylation. In the context of 2-azaspiro[3.3]heptane, the secondary amine can be readily alkylated using various alkyl halides in the presence of a base.
Introduction of Diverse Functional Groups for Chemical Library Generation
The 2-azaspiro[3.3]heptane scaffold is a valuable building block for the generation of chemical libraries for drug discovery. nih.govrsc.org Its rigid, three-dimensional structure is considered a desirable feature in modern medicinal chemistry, offering an "escape from flatland" compared to traditional aromatic scaffolds. univ.kiev.ua The chemical tractability of the azaspiro[3.3]heptane core allows for the introduction of a wide range of functional groups, leading to libraries of compounds with diverse physicochemical properties.
The synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid, for example, has been reported to create molecules with various functional groups that can be incorporated into bioactive compounds. univ.kiev.uauniv.kiev.ua These synthetic approaches are often scalable, enabling the production of multigram quantities of diverse building blocks for drug design programs. univ.kiev.ua The ability to readily functionalize the azaspiro[3.3]heptane core makes it an attractive scaffold for creating novel chemical entities with potential therapeutic applications. nih.govdntb.gov.ua
Mechanistic Insights into Azaspiro[3.3]heptane Transformations
The transformations of the 2-azaspiro[3.3]heptane core are governed by fundamental principles of organic reaction mechanisms. For instance, nucleophilic substitution reactions at the nitrogen atom proceed via a standard SN2 mechanism, where the nitrogen acts as the nucleophile. libretexts.org The rate and efficiency of these reactions are influenced by the nature of the electrophile, the leaving group, and the reaction conditions.
In the case of nucleophilic aromatic substitution (SNAr) reactions, where a derivatized azaspiro[3.3]heptane might act as a nucleophile attacking an electron-deficient aromatic ring, the reaction proceeds through a Meisenheimer complex intermediate. youtube.commasterorganicchemistry.com The stability of this intermediate, which is enhanced by electron-withdrawing groups on the aromatic ring, is crucial for the reaction to proceed. masterorganicchemistry.com
Understanding the mechanistic pathways of these transformations is critical for optimizing reaction conditions and predicting the outcome of synthetic routes aimed at generating novel 2-azaspiro[3.3]heptane derivatives. While specific mechanistic studies on this particular spirocycle are not extensively detailed in the provided search results, the general principles of related organic reactions provide a solid framework for comprehending its chemical behavior.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-oxa-6-azaspiro[3.3]heptane |
| 2,6-diazaspiro[3.3]heptanes |
| 1-azaspiro[3.3]heptanes |
| 2-azaspiro[3.3]heptane-1-carboxylic acid |
| 3,3-bis(bromomethyl)oxetane |
| lithium aluminum hydride |
| alane |
| m-chloroperoxybenzoic acid |
Structural Characterization and Advanced Spectroscopic Investigations
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
In the ¹H NMR spectrum of 2-azaspiro[3.3]heptane derivatives, the protons on the cyclobutane (B1203170) rings and the azetidine (B1206935) ring exhibit characteristic chemical shifts and coupling patterns. The protons alpha to the nitrogen atom in the azetidine ring are typically observed as multiplets in the downfield region due to the deshielding effect of the nitrogen. rsc.org The remaining methylene (B1212753) protons of the cyclobutane and azetidine rings often present as complex multiplets in the upfield region. rsc.org The conformation of the spirocyclic system can influence these chemical shifts and coupling constants.
The ¹³C NMR spectrum provides further confirmation of the carbon framework. The number of distinct signals corresponds to the number of non-equivalent carbon atoms in the molecule, which is consistent with the spirocyclic structure. The chemical shifts of the carbon atoms are indicative of their local electronic environment. For instance, carbons bonded to the nitrogen atom are shifted downfield.
A study on various 1-substituted 2-azaspiro[3.3]heptane derivatives provides representative NMR data that can be used to infer the spectral characteristics of the parent hydrobromide salt. univ.kiev.uarsc.org
Table 1: Representative ¹H NMR Data for a 2-Azaspiro[3.3]heptane Derivative (Data is for a representative derivative and not 2-Azaspiro[3.3]heptane hydrobromide itself)
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| CH₂ (azetidine, alpha to N) | 4.15-4.10 | m | - |
| CH₂ (azetidine) | 4.60-4.51 | m | - |
| CH (cyclobutane) | 2.50-2.35 | m | - |
| CH₂ (cyclobutane) | 2.23-2.15 | m | - |
| CH₂ (cyclobutane) | 1.98-1.81 | m | - |
Source: Adapted from a study on 2-azaspiro[3.3]heptane derivatives. univ.kiev.ua
Table 2: Representative ¹³C NMR Data for a 2-Azaspiro[3.3]heptane Derivative (Data is for a representative derivative and not this compound itself)
| Carbon Assignment | Chemical Shift (δ ppm) |
| C (spiro) | 63.98 |
| CH₂ (azetidine) | 60.89, 56.72 |
| C (substituted) | 55.21 |
| CH₂ (cyclobutane) | 52.82, 29.33, 27.93, 22.85 |
Source: Adapted from a study on 2-azaspiro[3.3]heptane derivatives. univ.kiev.ua
High-Resolution Mass Spectrometry (HRMS) in Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.
While experimental HRMS data for the hydrobromide salt is not widely published, the computed monoisotopic mass for the free base, 2-azaspiro[3.3]heptane (C₆H₁₁N), is 97.089149355 Da. nih.gov The hydrobromide salt would exhibit a molecular ion corresponding to the protonated free base [M+H]⁺.
Analysis of derivatives of 2-azaspiro[3.3]heptane by HRMS demonstrates the utility of this technique. For instance, various synthesized derivatives show excellent agreement between the calculated and found mass values, confirming their elemental composition. univ.kiev.uarsc.org The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, although these are not detailed here.
Table 3: Computed and Experimental HRMS Data for a 2-Azaspiro[3.3]heptane Derivative (Data is for a representative derivative and not 2-Azaspiro[3.e]heptane hydrobromide itself)
| Derivative | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| Amine 3c | C₁₉H₃₀NO₄S | 368.1890 | 368.1894 |
| Amine 5-Int | C₁₈H₂₈NO₃S | 338.1784 | 338.1780 |
| Amine 6-Int | C₁₉H₃₁NO₃S | 352.1941 | 352.1945 |
Source: Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes: An Important Motifs for Modern Drug Discovery. univ.kiev.ua
X-ray Crystallographic Analysis for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. An X-ray crystal structure of this compound would provide unambiguous information about its bond lengths, bond angles, and the conformation of the two rings in the solid state. Furthermore, it would reveal the absolute configuration of the chiral centers if a single enantiomer is present and crystallized.
Although a crystal structure for this compound is not publicly available, X-ray crystallographic studies have been conducted on related spirocyclic compounds. researchgate.net These studies are instrumental in confirming the spirocyclic nature of the framework and detailing the geometry of the four-membered rings. For instance, the crystal structure of a derivative can reveal the precise bond angles within the strained cyclobutane and azetidine rings and how they accommodate the spiro-fusion. Such analyses have been crucial in understanding the conformational preferences of this class of compounds. researchgate.net
Resolution of Complex Splitting Patterns and Conflicting Spectroscopic Signals
The ¹H NMR spectra of spirocyclic systems like 2-azaspiro[3.3]heptane can often exhibit complex splitting patterns due to the rigid and constrained nature of the rings. The protons on the cyclobutane and azetidine rings are often chemically and magnetically non-equivalent, leading to complex spin-spin coupling.
In such systems, what might be expected to be a simple triplet or quartet can appear as a more complex multiplet. This complexity arises from the fact that a proton can be coupled to multiple, non-equivalent neighboring protons with different coupling constants. For example, a proton on one of the cyclobutane rings is coupled to its geminal partner and to the vicinal protons on the adjacent carbon atom. If the coupling constants for these interactions are different, a "doublet of doublets" or even more complex patterns can emerge.
The resolution of these complex patterns often requires the use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to definitively assign proton and carbon signals and to trace the coupling networks within the molecule. While specific instances of conflicting spectroscopic signals for this compound are not documented, the inherent structural complexity of spiro[3.3]heptane systems suggests that careful and advanced NMR analysis is essential for unambiguous structural assignment.
Computational and Theoretical Studies on 2 Azaspiro 3.3 Heptane Systems
Conformational Analysis and Assessment of Molecular Rigidity
The 2-azaspiro[3.3]heptane framework is characterized by its two fused four-membered rings sharing a single spiro-carbon atom. This arrangement imparts a high degree of molecular rigidity, which is a desirable trait in drug design for reducing the entropic penalty upon binding to a biological target.
Computational analyses confirm that the spirocyclic system significantly constrains the conformational freedom compared to more flexible scaffolds like piperidine (B6355638). While piperidine can adopt multiple chair and boat conformations, the 2-azaspiro[3.3]heptane structure is inherently more defined. This rigidity is thought to contribute to improved biological activity in certain contexts. For instance, in studies of 2,6-diazaspiro[3.3]heptane, its increased rigidity relative to piperazine (B1678402) was postulated to lead to a lower entropic binding penalty. nih.gov The defined three-dimensional shape and high fraction of sp3-hybridized carbons make it a compelling bioisostere for piperidine and other cyclic amines.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, which use quantum mechanics to model molecular properties, are essential for understanding the electronic environment and predicting the reactivity of the 2-azaspiro[3.3]heptane system. northwestern.eduutah.eduwavefun.com Methods like Density Functional Theory (DFT) are commonly employed to calculate the distribution of electrons and the energies of molecular orbitals. fu-berlin.detaylor.edu
These calculations reveal how the strained four-membered rings influence the electronic properties. For example, the nitrogen atom in the 2-position has its basicity and nucleophilicity modulated by the rigid framework. The positioning of the heteroatom γ (gamma) to the other ring's carbons, rather than β (beta) as in piperidine, reduces inductive electron withdrawal, which can result in an increased pKa (a measure of basicity). nih.gov
This increased basicity is a key finding from computational studies and has been used to rationalize experimental observations, such as changes in lipophilicity. nih.govresearchgate.net By predicting sites susceptible to metabolic attack or key interaction points for receptor binding, these theoretical models guide the design of new derivatives with improved pharmacological profiles.
Exit Vector Analysis in Bioisosteric Comparisons with Flexible Scaffolds
Exit vector analysis is a computational tool used to compare the spatial arrangement of substituents on different molecular scaffolds. This is particularly important when considering 2-azaspiro[3.3]heptane as a bioisostere—a substitute for another functional group (like piperidine) that maintains similar biological activity. nih.gov The analysis maps the positions and angles of potential attachment points (exit vectors) for further chemical modification.
When comparing 2-azaspiro[3.3]heptane to piperidine, the exit vectors are fundamentally different due to the spirocyclic core's geometry. While a 1,4-disubstituted piperidine presents its substituents in a roughly linear or equatorial-axial fashion, the 2-azaspiro[3.3]heptane scaffold projects its substituents with non-coplanar vectors, creating a distinct three-dimensional arrangement. nih.govnih.gov
Studies have concluded that due to these significant changes in geometry, azaspiro[3.3]heptanes may not always be suitable bioisosteres for piperidines or morpholines, especially when used as internal linkers rather than terminal groups. nih.govresearchgate.net However, this unique geometry is also an advantage, allowing chemists to explore novel chemical space that is inaccessible with traditional, more flexible rings. researchgate.netnih.gov The table below summarizes a conceptual comparison of scaffold geometries.
| Feature | Piperidine (Chair) | 2-Azaspiro[3.3]heptane |
| Flexibility | Flexible (ring flips) | Rigid |
| Substituent Geometry (e.g., 1,4-like) | ~180° (diaxial/diequatorial) | Non-coplanar, ~90° twist |
| Primary Use as Bioisostere | Mimics cyclohexane, other 6-membered rings | Mimics piperidines, explores 3D space |
This table presents a generalized conceptual comparison.
In Silico Studies of Scaffold Properties and Chemical Space Occupation
The 2-azaspiro[3.3]heptane scaffold inherently possesses a high Fsp3 character due to its saturated, non-aromatic nature. preprints.org This makes it an attractive "escape from flatland" motif, moving away from the flat, two-dimensional structures common in older drug portfolios. researchgate.net
Computational analyses of libraries based on this scaffold show that it populates a unique area of chemical space. Its rigidity and defined vector orientations allow for the creation of diverse and structurally complex molecules. nih.gov However, in silico predictions also highlight potential liabilities. For example, while some azaspiro[3.3]heptane replacements can counterintuitively lower lipophilicity (logD), N-linked 2-azaspiro[3.3]heptanes were found to increase lipophilicity, a property that must be carefully managed in drug design. nih.govresearchgate.net
| Property | 2-Azaspiro[3.3]heptane Scaffold | Significance in Drug Discovery |
| Fraction of sp3 Carbons (Fsp3) | High | Correlates with increased 3D shape, improved solubility, and better clinical outcomes. preprints.org |
| Molecular Rigidity | High | Reduces entropic penalty upon binding, can increase potency and selectivity. nih.gov |
| Lipophilicity (logD) | Variable; can be lower or higher than piperidine analogues depending on attachment point. nih.govresearchgate.net | A key parameter for absorption, distribution, metabolism, and excretion (ADME) properties. |
| Novelty | High | Provides access to unique chemical space and patent-free analogues of existing drugs. nih.gov |
Application of 2 Azaspiro 3.3 Heptane As a Bioisosteric Scaffold in Drug Design
Mimicry of Saturated Azaheterocycles (e.g., Piperidine (B6355638), Piperazine (B1678402), Morpholine)
The 2-azaspiro[3.3]heptane moiety has gained considerable attention for its ability to act as a bioisosteric replacement for commonly employed saturated azaheterocycles like piperidine, piperazine, and morpholine (B109124). univ.kiev.uanih.gov Bioisosteric replacement is a crucial strategy in drug design aimed at modifying a lead compound to improve its pharmacological profile while retaining or enhancing its desired biological activity. univ.kiev.ua The 2-azaspiro[3.3]heptane scaffold is considered a 3D-shaped, Fsp3-rich structure, a characteristic that is increasingly associated with greater clinical success for drug molecules. univ.kiev.ua
This spirocyclic fragment can mimic the spatial orientation of substituents found in piperidine-containing structures, making it an attractive alternative. univ.kiev.uaresearchgate.net The development of strained spiro heterocycles, such as 2-azaspiro[3.3]heptane, is highly sought after for improving drug design due to their high molecular rigidity and predictable vectorization, which can lead to enhanced drug-likeness and target selectivity. researchgate.net Research has demonstrated that incorporating the 2-azaspiro[3.3]heptane core in place of a piperidine fragment can result in active analogues, validating its role as a bioisostere. nih.gov While effective as a terminal group replacement, it has been suggested that due to significant geometric changes, azaspiro[3.3]heptanes may not be suitable bioisosteres for non-terminal piperidines, piperazines, or morpholines. nih.gov
Influence of Spirocyclic Structure on Molecular Rigidity and Unique Spatial Properties
The defining feature of the 2-azaspiro[3.3]heptane scaffold is its inherent rigidity, a direct consequence of its spirocyclic nature where two rings share a single carbon atom. This rigidity offers a significant advantage in drug design by reducing the conformational flexibility of a molecule. nih.govresearchgate.net This conformational restriction provides a more predictable orientation of substituents, allowing for a more selective interaction with the target protein. uniba.it The well-defined spatial location of substituents emanating from the spirocyclic core provides predictable exit vectors, a desirable trait for rational drug design. researchgate.net
The unique three-dimensional topology of azaspiro[3.3]heptanes sets them apart from their flatter, monocyclic counterparts like piperidine. nih.gov This "escape from flatland" is a modern trend in drug design that aims to create molecules with a higher fraction of sp3-hybridized carbon centers, which has been linked to improved clinical success. univ.kiev.uanih.gov The spirocyclic structure results in a different molecular topology where the distance between terminal atoms is increased, and their orientation is twisted by approximately 90 degrees compared to a piperazine ring. nih.gov This distinct spatial arrangement allows for the exploration of new chemical space and can be leveraged to optimize binding interactions within a protein's active site. nih.gov
Design Principles for Modulating Physicochemical Properties (e.g., Basicity, Water Solubility) through Azaspiro[3.3]heptane Incorporation
The incorporation of the 2-azaspiro[3.3]heptane scaffold can significantly influence the physicochemical properties of a molecule, most notably its basicity (pKa) and water solubility. A fascinating and somewhat counterintuitive observation is that replacing a piperidine, piperazine, or morpholine ring with an azaspiro[3.3]heptane can lead to a decrease in lipophilicity (logD7.4) by as much as -1.0, despite the net addition of a carbon atom. nih.gov This phenomenon can be rationalized by the increased basicity of the nitrogen atom in the azaspiro[3.3]heptane ring system. nih.gov
The heteroatom in 2,6-diazaspiro[3.3]heptane, for instance, is in a gamma position relative to the other nitrogen, reducing inductive electron withdrawal and leading to a higher pKa compared to piperazine where the second nitrogen is in the beta position. nih.gov This increased basicity results in a higher proportion of the molecule being in its ionized, more water-soluble form at physiological pH, thereby lowering its measured lipophilicity. nih.gov
Exploration of Azaspiro[3.3]heptane Derivatives in Specific Target Modulations (pre-clinical studies)
The theoretical advantages of the 2-azaspiro[3.3]heptane scaffold have been translated into practice through its incorporation into various molecules in preclinical research, demonstrating its potential across different therapeutic areas.
Analogues of Anesthetic Drugs (e.g., Bupivacaine)
A notable application of the 2-azaspiro[3.3]heptane scaffold has been in the development of analogues of the local anesthetic drug, bupivacaine (B1668057). univ.kiev.uaresearchgate.net In one study, replacing the piperidine fragment of bupivacaine with a spirocyclic amino acid derived from 2-azaspiro[3.3]heptane-1-carboxylic acid resulted in an analogue with enhanced activity and a longer duration of action. univ.kiev.ua Another study reported the synthesis of 1-azaspiro[3.3]heptanes and their incorporation into bupivacaine, leading to a new, patent-free analogue with high activity. nih.gov These findings underscore the potential of this scaffold to generate novel and improved anesthetic agents. univ.kiev.uaresearchgate.net
Table 1: Bupivacaine Analogues Incorporating Azaspiro[3.3]heptane
| Original Moiety | Replacement Scaffold | Observed Outcome in Preclinical Studies | Reference(s) |
|---|---|---|---|
| Piperidine | 2-Azaspiro[3.3]heptane-1-carboxylic acid | Enhanced activity and longer duration of action. | univ.kiev.ua |
| Piperidine | 1-Azaspiro[3.3]heptane | High anesthetic activity. | nih.gov |
Compounds Modulating Fetal Hemoglobin Induction (in vivo cynomolgus monkey studies)
The pharmacological reactivation of fetal hemoglobin (HbF) is a promising therapeutic strategy for β-thalassemia and sickle cell disease. nih.gov A series of 2-azaspiro[3.3]heptane derivatives have been designed, synthesized, and optimized as orally bioavailable fetal hemoglobin inducers. nih.gov In preclinical studies involving cynomolgus monkeys, a lead compound from this series, compound 18, demonstrated a significant, dose-dependent increase in globin switching. nih.gov This compound was also found to be more rigid and possessed a unique structure compared to the initial hit compound. nih.gov These findings highlight the potential of 2-azaspiro[3.3]heptane-based compounds in developing new treatments for β-hemoglobinopathies. nih.gov
Inhibitors of Protein Targets (e.g., BTK, Cbl-b)
The 2-azaspiro[3.3]heptane scaffold is also being explored in the design of inhibitors for key protein targets in oncology and immunology.
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a crucial mediator in the B-cell receptor signaling pathway and a validated target for the treatment of various leukemias and lymphomas. researchgate.netnih.gov The development of potent and selective BTK inhibitors is an active area of research. nih.gov While direct incorporation of 2-azaspiro[3.3]heptane into BTK inhibitors is an emerging area, the principles of using rigid, spirocyclic scaffolds to achieve selectivity and improved pharmacokinetic properties are highly relevant to this class of drugs.
Cbl-b Inhibitors: Casitas B-lineage lymphoma b (Cbl-b) is an E3 ubiquitin ligase that acts as an intracellular checkpoint, negatively regulating T-cell activation. nimbustx.com Inhibition of Cbl-b is a promising immuno-oncology strategy. nimbustx.comumtm.cz Preclinical data on a Cbl-b inhibitor, NTX-801, which was identified through a structure-based drug design approach, showed strong immune cell activation and significant tumor growth inhibition in a mouse syngeneic tumor model. nimbustx.com While the specific structure of NTX-801 is not disclosed, the use of structure-based design to identify potent inhibitors highlights the importance of scaffolds that can precisely orient functional groups within a protein's binding site, a key feature of spirocyclic systems like 2-azaspiro[3.3]heptane.
Role in "Escaping Flatland" and Enhancing 3D Chemical Space in Drug Discovery
In contemporary medicinal chemistry, the concept of "Escaping Flatland" refers to the strategic shift away from flat, aromatic, sp²-hybridized molecules towards more three-dimensional, sp³-rich structures. nih.govbohrium.comvirginia.edu This shift is driven by the observation that increased molecular three-dimensionality often correlates with improved clinical success rates. bohrium.com Molecules with greater spatial complexity tend to exhibit enhanced solubility, greater metabolic stability, and improved target selectivity. nih.govbohrium.com The 2-azaspiro[3.3]heptane scaffold has emerged as a valuable building block in this endeavor, offering a rigid and well-defined three-dimensional core. researchgate.netresearchgate.net
The structure of 2-azaspiro[3.3]heptane is characterized by two fused four-membered azetidine (B1206935) rings sharing a single spirocyclic carbon atom. This arrangement imparts significant rigidity and a distinct three-dimensional geometry, which contrasts sharply with the planar nature of commonly used aromatic rings like benzene (B151609) or the conformational flexibility of single-ring systems such as piperidine. researchgate.netuniv.kiev.ua By replacing these "flat" or flexible moieties with the 2-azaspiro[3.3]heptane core, medicinal chemists can introduce novel structural features into drug candidates, effectively exploring a broader and more complex chemical space. researchgate.net
This bioisosteric replacement is a key strategy for improving the physicochemical properties of bioactive molecules. univ.kiev.ua The spirocyclic nature of 2-azaspiro[3.3]heptane provides predictable vectors for substituents, allowing for precise control over their spatial orientation. researchgate.net This is crucial for optimizing interactions with biological targets. Furthermore, the inherent strain and rigidity of the scaffold can lead to improved metabolic stability, particularly against oxidative enzymes, which is a known liability for piperidine-containing compounds. univ.kiev.ua
Research has demonstrated the practical benefits of incorporating this scaffold. For instance, replacing a piperidine fragment with a 2-azaspiro[3.3]heptane derivative can lead to compounds with enhanced biological activity and other improved properties. univ.kiev.ua An analysis of azaspiro[3.3]heptanes as replacements for common heterocycles like morpholines and piperidines showed that the introduction of the spirocyclic center often resulted in a significant decrease in lipophilicity (as measured by logD7.4), a property that can be advantageous for drug candidates. nih.gov This effect is attributed to an increase in the basicity of the nitrogen atom within the spirocyclic structure. nih.gov
The utility of 2-azaspiro[3.3]heptane in "escaping flatland" is further highlighted by its role as a bioisostere for various cyclic structures. It has been successfully used as a more water-soluble alternative to the piperidine core and as a structural surrogate for 1,3-substituted cyclohexanes, which are often too unstable for use in drug discovery. researchgate.net
Table 1: Comparative Properties of Parent Heterocycles and their 2-Azaspiro[3.3]heptane-based Analogs
| Parent Compound/Scaffold | Analog with 2-Azaspiro[3.3]heptane | Key Finding | Reference |
|---|---|---|---|
| Piperidine | 2-Azaspiro[3.3]heptane | Introduced as a more water-soluble and metabolically stable bioisostere. | researchgate.netuniv.kiev.ua |
| Bupivacaine (contains piperidine) | Bupivacaine analog with 2-azaspiro[3.3]heptane-1-carboxylic acid | The spirocyclic analog exhibited enhanced anesthetic activity and longer duration of action. | univ.kiev.uaresearchgate.net |
| Morpholine/Piperazine | 2-Oxa-6-azaspiro[3.3]heptane | In most cases, the spiro-analogues showed lower lipophilicity (logD7.4) by up to -1.0 unit. | nih.gov |
| Artefenomel (contains piperazine) | Spiro-analogue 9b | Maintained potency with a significant decrease in lipophilicity (ΔlogD7.4 = -0.6). | nih.gov |
This table is generated based on findings reported in the referenced literature and is for illustrative purposes.
Applications in Advanced Organic Synthesis
Building Block for Complex Molecule Synthesis
2-Azaspiro[3.3]heptane and its derivatives serve as crucial building blocks in the assembly of complex molecules, particularly in the field of medicinal chemistry. The spirocyclic nature of this compound imparts a well-defined three-dimensional geometry, which is a desirable trait in the design of novel therapeutics that can effectively interact with biological targets.
One of the notable applications of the 2-azaspiro[3.3]heptane scaffold is as a bioisostere for the piperidine (B6355638) ring, a common motif in many bioactive compounds. By replacing a piperidine ring with a 2-azaspiro[3.3]heptane moiety, chemists can modulate the physicochemical properties of a molecule, such as solubility and metabolic stability, while maintaining or even enhancing its biological activity. sapub.orgnih.gov For instance, the substitution of the piperidine fragment in the local anesthetic Bupivacaine (B1668057) with a spirocyclic amino acid derived from 2-azaspiro[3.3]heptane resulted in an analog with enhanced activity and a longer duration of action. nih.gov
Furthermore, the 2-azaspiro[3.3]heptane framework has been employed in the synthesis of sterically constrained amino acids, which are valuable tools in biochemistry and drug design. ajol.info Researchers have successfully synthesized novel analogues of ornithine and γ-aminobutyric acid (GABA) incorporating the 2-azaspiro[3.3]heptane scaffold. ajol.info These non-natural amino acids introduce conformational rigidity into peptides and other biomolecules, which can lead to improved target selectivity and biological stability.
The synthesis of these complex molecules often involves the construction of the spirocyclic core through the subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles. ajol.info The commercial availability of functionalized 2-azaspiro[3.3]heptane building blocks has further facilitated their incorporation into a wide array of complex molecular structures. sapub.org
Versatile Synthons for Further Chemical Elaboration
The 2-azaspiro[3.3]heptane core is not only a rigid scaffold but also a versatile synthon that can be readily functionalized to generate a diverse range of chemical entities. The presence of the secondary amine provides a convenient handle for various chemical transformations, allowing for the introduction of a wide array of substituents and functional groups.
The preparation of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid showcases the synthetic utility of this scaffold. nih.gov Through a series of chemical transformations, a variety of functional groups can be introduced, enabling the fine-tuning of the molecule's properties for specific applications in drug discovery. nih.gov This manageable functionalization is crucial for optimizing lipophilicity, water solubility, and metabolic stability in bioactive molecules. nih.gov
Expedient synthetic routes have been developed to access versatile azaspiro[3.3]heptanes that carry multiple "exit vectors" for further chemical modification. nih.gov These highly functionalized building blocks are of significant interest in drug discovery and design, as they allow for the exploration of a broader chemical space. nih.gov The ability to introduce diverse substituents at various positions on the spirocyclic framework is a key advantage in the development of new chemical entities with tailored properties.
The synthesis of novel 2,6-diazaspiro[3.3]heptanes further illustrates the versatility of the spiro[3.3]heptane system. mdpi.com These compounds can be prepared through practical routes, such as the reductive amination of a readily available aldehyde, and can be subjected to further functionalization, making them valuable intermediates for library synthesis in pharmaceutical research. mdpi.com
Enhancing Performance of Fluorophores through Azetidine-Containing Heterospirocycles
The azetidine (B1206935) ring, a key component of the 2-azaspiro[3.3]heptane structure, has been shown to play a significant role in enhancing the performance of fluorophores. The incorporation of azetidine-containing heterospirocycles into fluorescent dyes can lead to substantial improvements in their photophysical properties, which are critical for their application in biological imaging and materials science.
Research has demonstrated that introducing azetidine-containing heterospirocycles can be a general strategy to improve the brightness and photostability of donor-acceptor type fluorophores. This modification can also modulate water solubility and membrane permeability, which are crucial parameters for biological imaging applications. The rigid and compact nature of the spiro-azetidine moiety helps to suppress non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT), which often leads to an increase in fluorescence quantum yield.
The effectiveness of this strategy is dependent on the direct linkage of the azetidine or spiroazetidine moiety to the chromophore's acceptor without allowing for free rotation. This structural constraint is key to achieving enhanced fluorescence emission. While specific photophysical data for fluorophores containing the complete 2-azaspiro[3.3]heptane scaffold is not extensively detailed in the provided search results, the principles derived from the study of related azetidine-containing spirocycles are highly relevant.
Below is a table illustrating the general effect of incorporating azetidine and related spirocyclic moieties on the quantum yield of a coumarin fluorophore, demonstrating the potential for performance enhancement.
| Fluorophore | Donor Group | Quantum Yield (ΦF) in Aqueous Media |
| Cou-NMe2 | Dimethylamino | 0.20 |
| Cou-Azet | Azetidine | 0.96 |
| Cou-01 | Oxetane-containing azaspirocycle | High (exact value not specified) |
| Cou-02 | Diazaspirocycle | High (exact value not specified) |
This data highlights the significant increase in quantum yield when a simple dimethylamino group is replaced with a more rigid azetidine or a spirocyclic derivative. This enhancement is attributed to the suppression of non-radiative decay processes, a principle that is expected to extend to fluorophores incorporating the 2-azaspiro[3.3]heptane scaffold.
Future Perspectives and Research Directions
Paving New Avenues: The Quest for Novel and More Efficient Synthetic Routes
The continued evolution of medicinal chemistry relies on the ability to efficiently synthesize diverse and complex molecules. For 2-azaspiro[3.3]heptane and its derivatives, the development of novel and more efficient synthetic routes is paramount to unlocking their full potential. nih.govresearchgate.net
Early synthetic approaches laid a solid foundation, but the future lies in the development of methodologies that offer greater control over stereochemistry, allow for a wider range of functionalization, and are amenable to large-scale production. researchgate.netresearchgate.net Researchers are actively pursuing expedient and versatile synthetic routes that provide access to multi-substituted azaspiro[3.3]heptanes with multiple "exit vectors" for further chemical modification. researchgate.netnih.gov These advanced building blocks are crucial for creating libraries of compounds for high-throughput screening and for fine-tuning the properties of lead compounds in drug discovery programs. researchgate.net
Recent advancements have focused on asymmetric synthesis to produce enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes. researchgate.net One notable method involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis-Ellman's imines, affording the desired products in high yields and with excellent diastereoselectivity. researchgate.net Furthermore, scalable and practical two-step processes are being developed for key intermediates, which are crucial for the industrial production of drug candidates incorporating the 2-azaspiro[3.3]heptane motif. acs.org
The synthesis of functionalized derivatives starting from readily available materials is another key area of focus. For example, 2-azaspiro[3.3]heptane-1-carboxylic acid has been used as a starting point to generate a variety of derivatives with diverse functional groups, making them suitable for incorporation into a wide range of bioactive compounds. nih.govresearchgate.net These synthetic strategies often involve transformations such as esterification, reduction, and oxidation to yield alcohols, aldehydes, and other useful functionalities. nih.gov
Beyond Mimicry: Expanding the Bioisosteric Landscape and Target Classes
The initial success of 2-azaspiro[3.3]heptane as a bioisostere for the piperidine (B6355638) ring has opened the door to a broader exploration of its potential to mimic other cyclic systems and interact with a wider range of biological targets. nih.govresearchgate.net Its rigid structure can lead to improved metabolic stability and aqueous solubility compared to its carbocyclic or less-strained heterocyclic counterparts. researchgate.net
The application of 2-azaspiro[3.3]heptane and its analogs as bioisosteres for morpholines and piperazines has been investigated, with studies showing that the introduction of the spirocyclic center can significantly lower the lipophilicity (logD7.4) of molecules. nih.govprinceton.edu This property is highly desirable in drug design as it can lead to improved pharmacokinetic profiles.
The exploration of new target classes for azaspiro[3.3]heptane-containing compounds is an active area of research. For instance, derivatives have been investigated as:
Fetal hemoglobin inducers: A series of 2-azaspiro[3.3]heptane derivatives have been optimized as orally bioavailable fetal hemoglobin inducers, a promising therapeutic strategy for β-thalassemia and sickle cell disease. nih.govnih.gov
Sigma-2 (σ2R/TMEM97) receptor ligands: Diazaspiro[3.3]heptane cores have been explored as bioisosteres for piperazine (B1678402) in the development of ligands for the σ2 receptor, which is a potential target for neurodegenerative diseases. mdpi.com
CXCR2 antagonists: C-linked 2-azaspiro[3.3]heptanes have been used as piperidine isosteres in the development of CXCR2 antagonists, which are of interest for their potential anti-inflammatory effects. princeton.edu
Enzyme inhibitors: The scaffold has been incorporated into molecules targeting various enzymes, including those involved in cancer and other diseases. nih.govnih.gov
The synthesis of 2-azaspiro[3.3]heptane-derived amino acids, such as ornithine and GABA analogues, further expands the potential applications of this scaffold in biochemistry and drug design, allowing for their incorporation into peptides and other biomolecules. nih.gov
Designing the Future: Advanced Computational Modeling for Rational Design and Property Prediction
Computational chemistry is playing an increasingly vital role in modern drug discovery, enabling the rational design of molecules with desired properties and predicting their behavior before synthesis. For 2-azaspiro[3.3]heptane derivatives, advanced computational modeling is a powerful tool for understanding their conformational preferences, predicting their physicochemical properties, and guiding the design of new drug candidates. mdpi.comnih.gov
Molecular docking and molecular dynamics simulations are being employed to understand the binding modes of azaspiro[3.3]heptane-containing ligands with their biological targets. mdpi.comnih.gov For example, docking studies with the crystal structure of the σ2R/TMEM97 have provided insights into the key interactions, such as hydrogen bonds with specific amino acid residues like ASP29, that are responsible for high binding affinity. mdpi.com These computational models help in the rational design of more potent and selective ligands.
Quantum mechanical methods are being used to study the conformation of azaspiro[3.3]heptane and its derivatives. researchgate.net Understanding the preferred three-dimensional arrangement of atoms is crucial as it dictates how a molecule will interact with its biological target. These studies can help rationalize the observed activity of existing compounds and guide the design of new ones with optimized geometries.
Predictive models for physicochemical properties such as lipophilicity (logP/logD) are also being developed and refined. nih.govchemrxiv.org These models can help to prioritize compounds for synthesis and to design molecules with improved absorption, distribution, metabolism, and excretion (ADME) properties.
New Tools for a New Era: Integration into Chemical Biology and Molecular Probes
The unique structural and physicochemical properties of 2-azaspiro[3.3]heptane make it an attractive scaffold for the development of novel chemical biology tools and probes. nih.govthermofisher.comresearchgate.net These tools are essential for dissecting complex biological processes, validating new drug targets, and understanding the mechanisms of drug action. nih.govthermofisher.com
One exciting area of development is the incorporation of azaspiro[3.3]heptane derivatives into positron emission tomography (PET) ligands. nih.govnih.govmdpi.com PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in living subjects. The development of PET ligands based on the azaspiro[3.3]heptane scaffold could enable the in vivo study of a wide range of biological targets in the central nervous system and other tissues. nih.govnih.gov
Furthermore, the synthesis of azaspiro[3.3]heptane derivatives on-DNA for the creation of DNA-encoded libraries (DELs) represents a cutting-edge approach to drug discovery. chemrxiv.org DEL technology allows for the rapid screening of vast numbers of compounds against a biological target. The incorporation of novel and structurally diverse scaffolds like azaspiro[3.3]heptane into DELs is crucial for expanding the chemical space that can be explored and for identifying novel hit compounds.
The development of fluorescently labeled 2-azaspiro[3.3]heptane derivatives is another promising avenue. These fluorescent probes can be used in a variety of in vitro and in cell-based assays to study protein-ligand interactions, visualize the subcellular localization of targets, and monitor dynamic biological processes.
Q & A
Q. Key Factors Affecting Yield/Purity :
- Temperature : Lower temperatures (-40°C) minimize side reactions during LiAlH4 reduction .
- Solvent Choice : Anhydrous THF enhances reaction efficiency for hydride reductions .
- Purification : Continuous flow reactors and crystallization improve scalability and purity (>95%) .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm spirocyclic structure and substituent positions (e.g., δ 3.5–4.0 ppm for bridgehead protons) .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., m/z 133.62 for the free base) and detects impurities (<2%) .
- X-ray Crystallography : Resolves rigid spirocyclic conformation, critical for understanding binding interactions .
- HPLC : Mobile phases like acetic acid/water and acetonitrile/THF resolve polar impurities .
Basic: How is the pharmacological potential of this compound evaluated in early-stage research?
Answer:
- In Vitro Assays : Kinase inhibition (IC50 values), antimicrobial activity (MIC against Gram+/Gram- strains), and cytotoxicity (HEK293 cell viability) .
- Molecular Docking : Predicts binding affinity to targets like PARP enzymes or ion channels using rigid spirocyclic scaffolds .
- ADME Screening : Solubility (logP via shake-flask method), metabolic stability (microsomal half-life), and permeability (Caco-2 assays) guide lead optimization .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of 2-azaspiro[3.3]heptane derivatives for enhanced target selectivity?
Answer:
Key SAR Insights :
Methodology : Iterative synthesis (e.g., BOC protection/deprotection ) paired with high-throughput screening identifies optimal substituents.
Advanced: What strategies address scalability challenges in the multi-step synthesis of this compound?
Answer:
- Continuous Flow Reactors : Reduce reaction time from 24 hrs (batch) to 2 hrs, improving yield (75% → 88%) .
- Alternative Reducing Agents : Replace LiAlH4 with NaBH4/CeCl3 for safer, scalable reductions .
- Crystallization Optimization : Use anti-solvent (diethyl ether) for high-purity (>99%) hydrobromide salt precipitation .
Advanced: How can conflicting data on the bioactivity of fluorinated vs. non-fluorinated 2-azaspiro[3.3]heptane derivatives be reconciled?
Answer:
Root Causes of Contradictions :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HepG2) or incubation pH (7.4 vs. 6.5) alter IC50 values .
- Structural Rigidity : Fluorine-induced conformational changes may enhance off-target effects in certain assays .
Q. Resolution Strategies :
- Meta-Analysis : Cross-reference crystallographic data with bioactivity to identify critical binding motifs .
- In Vivo Studies : Compare pharmacokinetics (AUC, Cmax) to validate in vitro findings .
Advanced: What methodologies are employed to improve the ADME properties of 2-azaspiro[3.3]heptane-based compounds without compromising activity?
Answer:
- Prodrug Design : Esterification of carboxylic acid derivatives enhances solubility (e.g., ethyl ester prodrug increases bioavailability by 40%) .
- PEGylation : Attach polyethylene glycol (PEG) chains to reduce hepatic clearance .
- Salt Formation : Hydrobromide vs. hydrochloride salts modulate dissolution rates (e.g., HBr salt improves gastric stability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
